
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide, also known as BZPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BZPP is a synthetic compound that has been developed as a potential inhibitor of certain enzymes in the body.
Mecanismo De Acción
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide works by binding to the active site of the target enzyme, preventing it from carrying out its normal function. This inhibition of enzyme activity can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a relatively low molecular weight, which makes it easy to study using a variety of different techniques. However, there are also limitations to the use of this compound in laboratory experiments. It has not yet been extensively studied in vivo, which means that its effects on living organisms are not well understood.
Direcciones Futuras
There are a number of potential future directions for research on 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide. One area of interest is in the development of new cancer treatments. This compound has shown promise as an inhibitor of certain enzymes that are involved in cancer cell growth and proliferation. Further research could lead to the development of new cancer drugs that use this compound as a key component. Another potential future direction is in the development of new anti-inflammatory drugs. This compound has been shown to have anti-inflammatory effects, which could make it a potential candidate for the development of new drugs to treat inflammatory diseases.
Métodos De Síntesis
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-aminobenzoxazole with thionyl chloride to form 2-chlorobenzoxazole. This is then reacted with sodium sulfide to form 2-benzoxazolylthiol. The final step involves the reaction of 2-benzoxazolylthiol with 2-(3-bromo-1-propanoyl)pyrazole in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to have potential applications in scientific research. One area of interest is in the study of enzymes that play a role in cancer development. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10(2)20-14(8-9-17-20)19-15(21)11(3)23-16-18-12-6-4-5-7-13(12)22-16/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXEXNXUAKXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




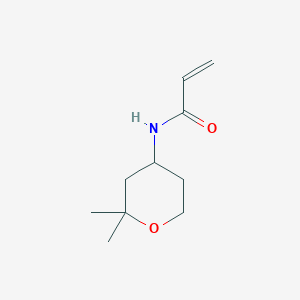


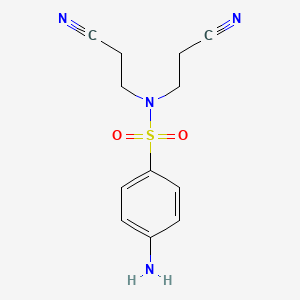
![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
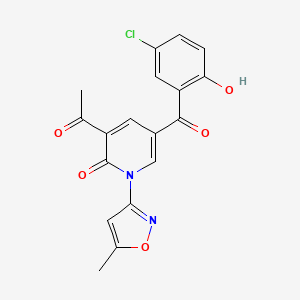
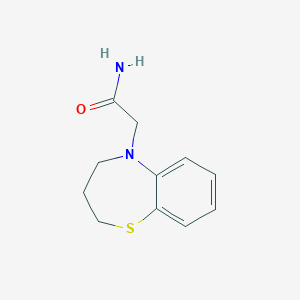

![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
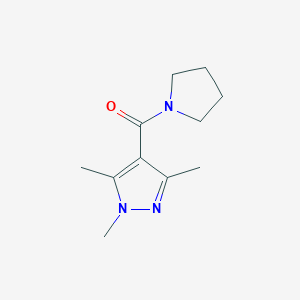
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)